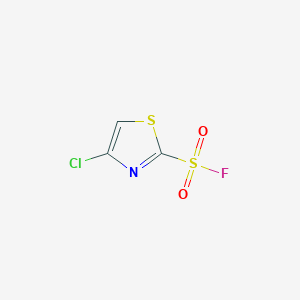
4-Chloro-1,3-thiazole-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,3-thiazole-2-sulfonyl fluoride is an organic compound belonging to the thiazole family. It has the molecular formula C3HClFNO2S2 and a molecular weight of 201.61 g/mol. This compound is characterized by the presence of a thiazole ring substituted with a chlorine atom at the 4-position and a sulfonyl fluoride group at the 2-position. It is a versatile compound with significant applications in various fields, including organic synthesis, chemical biology, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antimicrobial, antifungal, and antiviral effects .
Mode of Action
Thiazole derivatives have been reported to exhibit antibacterial activity when used in conjunction with cell-penetrating peptides . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazole derivatives have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Preparation Methods
The synthesis of 4-Chloro-1,3-thiazole-2-sulfonyl fluoride can be achieved through several methods. One common synthetic route involves the fluorination of 4-chlorothiazoles using tetramethylammonium fluoride tetrahydrate under specific reaction conditions . Another method involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Chloro-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Fluorosulfonylation: Direct fluorosulfonylation using fluorosulfonyl radicals is a notable reaction, producing diverse functionalized sulfonyl fluorides.
Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), tetramethylammonium fluoride, and various electrophilic fluorinating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1,3-thiazole-2-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound serves as a reactive probe in chemical biology, particularly in the study of protein interactions and enzyme activity.
Drug Discovery: It is employed in the development of new pharmaceuticals, especially as a precursor for sulfonyl fluoride-based drugs.
Materials Science: The compound is used in the synthesis of polymer donors for highly efficient polymer solar cells.
Comparison with Similar Compounds
4-Chloro-1,3-thiazole-2-sulfonyl fluoride can be compared with other sulfonyl fluorides and thiazole derivatives:
Sulfonyl Fluorides: Similar compounds include sulfonyl chlorides and other sulfonyl fluorides, which share similar reactivity but differ in their specific applications and stability.
Thiazole Derivatives: Other thiazole derivatives, such as 2-aminothiazol-4-ol hydrochloride and 2-amino-4-chlorothiazole-5-carbaldehyde, have different substituents and reactivity profiles.
The uniqueness of this compound lies in its combination of a thiazole ring with a sulfonyl fluoride group, providing a balance of reactivity and stability that is valuable in various research applications .
Properties
IUPAC Name |
4-chloro-1,3-thiazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMYKGRXSLNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287451-36-7 |
Source


|
| Record name | 4-chloro-1,3-thiazole-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2776075.png)

![1-Methyl-6-((methylamino)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2776078.png)
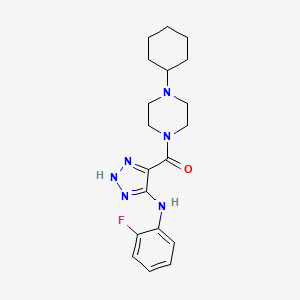
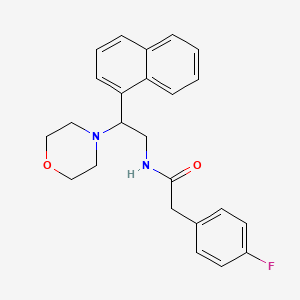
![methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate](/img/structure/B2776084.png)
![N-[cyano(2-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2776085.png)
![4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate](/img/structure/B2776086.png)
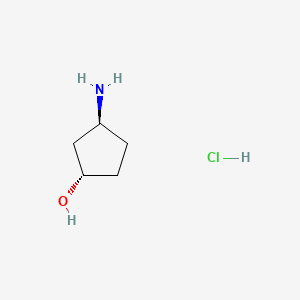

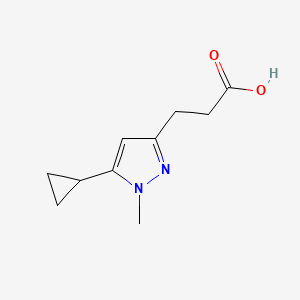

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide](/img/structure/B2776097.png)
